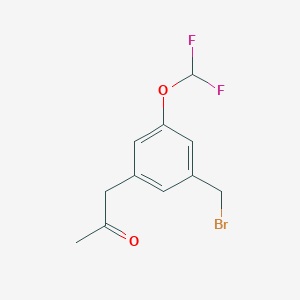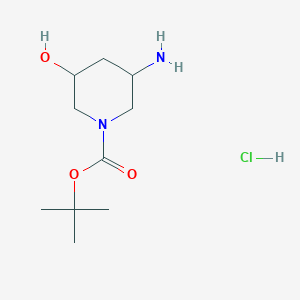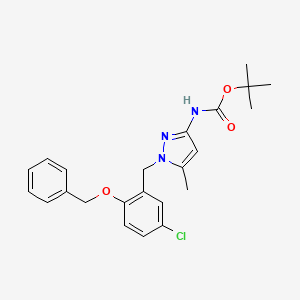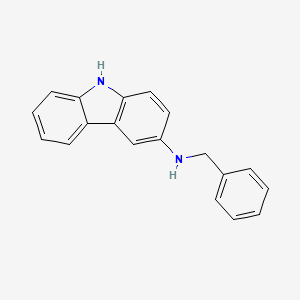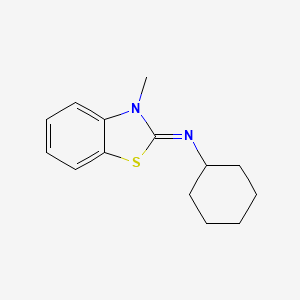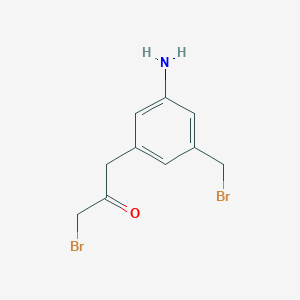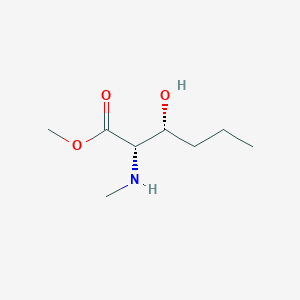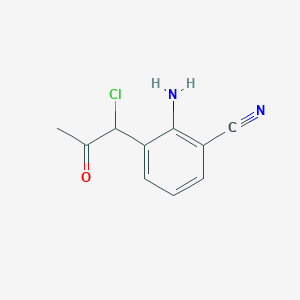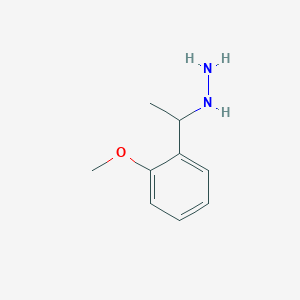![molecular formula C8H12N2O2S B14068784 2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile](/img/structure/B14068784.png)
2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is an organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is known for its role in the production of Baricitinib, a medication used to treat rheumatoid arthritis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with ethanesulfonyl chloride. This reaction is performed in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, maintained at room temperature or slightly below (around 20°C). The reaction is monitored until completion, usually within 1 to 5 hours .
Industrial Production Methods
For industrial production, the process is scaled up while maintaining similar reaction conditions. The organic layer is removed by distillation, and the aqueous layer is extracted with solvents like toluene. The product can be recrystallized to achieve the desired purity .
化学反应分析
Types of Reactions
2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
科学研究应用
2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor in the synthesis of pharmaceuticals like Baricitinib.
Industry: In the production of fine chemicals and advanced materials
作用机制
The compound exerts its effects primarily through its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of Baricitinib, it contributes to the formation of the active moiety that inhibits Janus kinase (JAK) enzymes, thereby modulating immune responses .
相似化合物的比较
Similar Compounds
- 2-[1-(Ethylsulfonyl)azetidin-3-ylidene]acetonitrile
- 2-[1-(Methylsulfonyl)azetidin-3-ylidene]acetonitrile
- 2-[1-(Propylsulfonyl)azetidin-3-ylidene]acetonitrile
Uniqueness
2-[1-(Ethanesulfonyl)pyrrolidin-3-ylidene]acetonitrile is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various pharmaceuticals. Its ethanesulfonyl group provides distinct reactivity compared to other sulfonyl derivatives, making it valuable in medicinal chemistry .
属性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
2-(1-ethylsulfonylpyrrolidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-6-4-8(7-10)3-5-9/h3H,2,4,6-7H2,1H3 |
InChI 键 |
XEIUAFPQCRCAFO-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)N1CCC(=CC#N)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[3-(2,6-diethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]-3,3-dimethylbutan-1-ol](/img/structure/B14068703.png)
